Phenylephrine-D-glucuronide
Overview
Description
Phenylephrine glucuronide is a metabolite of the α1A-adrenergic receptor agonist phenylephrine.
Mechanism of Action
Target of Action
Phenylephrine-D-glucuronide is a metabolite of Phenylephrine, which primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
As an alpha-1 adrenergic receptor agonist, this compound interacts with these receptors to mediate vasoconstriction and mydriasis . This interaction results in the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes the dilation of pupils .
Biochemical Pathways
The disposition of this compound is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . The metabolism results in significant renal excretion of both phase 1 and phase 2 metabolites of Phenylephrine .
Pharmacokinetics
This compound, like Phenylephrine, is rapidly absorbed with median times to maximum plasma concentrations ranging from 0.33 to 0.5 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The bioavailability of Phenylephrine is about 38% through the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in blood pressure due to vasoconstriction , and dilation of pupils . These effects are a direct result of its interaction with the alpha-1 adrenergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of monoamine oxidase enzymes significantly impacts its metabolism . Additionally, the structural similarities of Phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of this compound . This could imply that factors affecting biliary function might also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Phenylephrine-D-glucuronide plays a significant role in biochemical reactions, primarily as a metabolite of phenylephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is UDP-glucuronosyltransferase, which catalyzes the conjugation of phenylephrine with glucuronic acid. This interaction is crucial for the detoxification and excretion of phenylephrine from the body. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of specific signaling pathways, such as those involving adrenergic receptors, which are known to be targeted by phenylephrine. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may cause toxic or adverse effects, including disruptions in normal cellular processes and potential organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase. This pathway is essential for the detoxification and excretion of phenylephrine. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within tissues, influencing its overall physiological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or lysosomes, where it can interact with specific enzymes or proteins, influencing its biochemical properties and cellular effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-QBOXMOKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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